

# The Discovery of Amphiphysin: A Synaptic Vesicle Endocytosis Keystone

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## A Technical Guide for Researchers and Drug Development Professionals

### Abstract

**Amphiphysin** has emerged as a critical player in the intricate process of synaptic vesicle recycling, a fundamental mechanism for sustained neuronal communication. Initially identified as a protein enriched in nerve terminals, subsequent research has solidified its role as a key orchestrator of clathrin-mediated endocytosis. This technical guide provides an in-depth overview of the seminal discoveries that established **amphiphysin** as a synaptic vesicle protein. It details the experimental methodologies employed to elucidate its function and its interactions with other key endocytic proteins. Furthermore, this document presents quantitative data from key studies in a structured format and visualizes the complex molecular interactions and experimental workflows through detailed diagrams, serving as a comprehensive resource for researchers and drug development professionals in the field of neuroscience.

### Introduction

Sustained high-frequency neuronal signaling is critically dependent on the efficient recycling of synaptic vesicles following neurotransmitter release. This process, primarily mediated by clathrin-mediated endocytosis (CME), involves the coordinated action of a multitude of proteins to invaginate the presynaptic membrane and form new vesicles. **Amphiphysin**, a protein first identified in the early 1990s, has been shown to be a central component of this machinery.<sup>[1]</sup>

This guide will explore the foundational research that led to the characterization of **amphiphysin**, focusing on its discovery, its domain architecture, and its crucial interactions with dynamin, clathrin, and the AP2 adaptor complex. The information presented herein is intended to provide a deep, technical understanding for researchers investigating synaptic transmission and for professionals involved in the development of therapeutics targeting neurological disorders where synaptic function is compromised.

## The Initial Discovery and Localization of Amphiphysin

**Amphiphysin** was first identified as a novel 75 kDa acidic protein associated with synaptic vesicles through immunoscreening of brain cDNA expression libraries with antisera raised against synaptic plasma membranes.<sup>[1]</sup> Early studies demonstrated its synapse-specific, presynaptic localization in the nervous systems of chickens and rats, with a distribution pattern closely mirroring that of the known synaptic vesicle protein, synaptophysin.<sup>[1]</sup> While it copurified with synaptic vesicles, its hydrophilic amino acid sequence and its presence in both soluble and particulate fractions of brain homogenates suggested it was a peripheral membrane protein.<sup>[1]</sup>

## Domain Architecture and Isoforms

**Amphiphysin** is a modular protein, with its structure comprising three key domains that dictate its function and interactions:

- N-terminal BAR (Bin/**Amphiphysin**/Rvs) domain: This domain is responsible for sensing and inducing membrane curvature, a critical step in vesicle budding. The BAR domain exists as a crescent-shaped dimer that preferentially binds to negatively charged, highly curved membranes.<sup>[2]</sup>
- Middle CLAP (Clathrin and AP2-binding) domain: This region mediates the interaction with core components of the endocytic machinery, clathrin, and the adaptor protein complex 2 (AP2).<sup>[3]</sup>
- C-terminal SH3 (Src Homology 3) domain: This domain is crucial for protein-protein interactions, most notably with the proline-rich domain of the large GTPase dynamin.<sup>[4][5]</sup>

Two major isoforms of **amphiphysin**, **Amphiphysin 1** and **Amphiphysin 2**, have been identified in mammals. Both are enriched in nerve terminals and share a similar domain organization.[6]

## Key Protein-Protein Interactions and Functional Significance

The function of **amphiphysin** in synaptic vesicle endocytosis is defined by its interactions with other key proteins in the process. The following sections detail these interactions and the experimental evidence that established them.

### Interaction with Dynamin

The interaction between **amphiphysin** and dynamin is arguably the most critical for its function in endocytosis. Early studies demonstrated a specific, SH3 domain-mediated interaction between the two proteins.[7] This was shown through gel overlay assays and affinity chromatography.[7] Co-localization in nerve terminals and co-precipitation from brain extracts further supported their in situ interaction.[7]

The functional significance of this interaction was highlighted by experiments showing that microinjection of the **amphiphysin** SH3 domain into the lamprey giant synapse potently blocked synaptic vesicle endocytosis.[4] This blockade resulted in an accumulation of invaginated clathrin-coated pits with elongated necks, a hallmark of dynamin dysfunction.

### Interaction with Clathrin and AP2

**Amphiphysin**'s CLAP domain facilitates its interaction with the core components of the clathrin coat. It binds directly to both clathrin and the  $\alpha$ -adaptin subunit of the AP2 complex.[3] This positions **amphiphysin** as a crucial linker molecule, bridging the clathrin coat to the membrane and to dynamin.

## Quantitative Data on Amphiphysin Interactions

The following tables summarize the quantitative data available for the key interactions of **amphiphysin**.

Interacting Proteins	Method	Affinity (Kd)	Stoichiometry	Reference
Amphiphysin 1 - $\alpha$ -adaptin appendage	Isothermal Titration Calorimetry	1.6 $\mu$ M	1:1	[3]
Amphiphysin SH3 domain - Dynamin	In solution	100-200 $\mu$ M	-	[3]

Note: The affinity of the **amphiphysin** SH3 domain for dynamin is significantly increased upon clustering of **amphiphysin** molecules, suggesting an avidity-based mechanism in vivo.[3]

## Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in characterizing **amphiphysin**'s role as a synaptic vesicle protein. These protocols are based on the original research papers and established laboratory practices.

### Co-Immunoprecipitation of Amphiphysin and Dynamin from Brain Lysate

This protocol describes the co-immunoprecipitation of endogenous **amphiphysin** and dynamin from rat brain lysate, demonstrating their in vivo interaction.

Materials:

- Rat brain tissue
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 1% Sodium Deoxycholate, Protease Inhibitor Cocktail (e.g., Roche cOmplete™)
- Anti-**amphiphysin** antibody (for immunoprecipitation)
- Anti-dynamin antibody (for western blotting)
- Control IgG (e.g., rabbit IgG)

- Protein A/G agarose beads
- Wash Buffer: Lysis buffer with 0.1% Triton X-100
- SDS-PAGE sample buffer (Laemmli buffer)

Procedure:

- Lysate Preparation:
  - Homogenize fresh or frozen rat brain tissue in ice-cold Lysis Buffer (10 ml per gram of tissue) using a Dounce homogenizer.
  - Incubate the homogenate on ice for 30 minutes with occasional vortexing.
  - Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
  - Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
  - Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
  - To 1 mg of pre-cleared lysate, add 2-5 µg of anti-**amphiphysin** antibody or control IgG.
  - Incubate overnight at 4°C on a rotator.
  - Add 30 µl of a 50% slurry of Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
  - Collect the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
- Washing and Elution:

- Wash the beads three times with 1 ml of ice-cold Wash Buffer. After each wash, pellet the beads by centrifugation and discard the supernatant.
- After the final wash, remove all residual buffer.
- Elute the bound proteins by adding 30  $\mu$ l of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
- Western Blot Analysis:
  - Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
  - Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
  - Block the membrane and probe with an anti-dynamin antibody.
  - Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.

## GST Pull-Down Assay for Amphiphysin SH3 Domain and Dynamin Interaction

This protocol details an in vitro binding assay to demonstrate the direct interaction between the **amphiphysin** SH3 domain and dynamin.

Materials:

- GST-tagged **amphiphysin** SH3 domain fusion protein (purified)
- GST protein (as a negative control)
- Rat brain lysate (prepared as in 5.1) or purified dynamin
- Glutathione-sepharose beads
- Binding Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, Protease Inhibitor Cocktail

- Wash Buffer: Binding Buffer
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione
- SDS-PAGE sample buffer

#### Procedure:

- Immobilization of GST Fusion Proteins:
  - Incubate 20 µg of GST-**amphiphysin** SH3 or GST with 30 µl of a 50% slurry of glutathione-sepharose beads in 500 µl of Binding Buffer for 1 hour at 4°C on a rotator.
  - Wash the beads three times with 1 ml of ice-cold Binding Buffer to remove unbound protein.
- Binding Reaction:
  - Add 1 mg of rat brain lysate or a known amount of purified dynamin to the beads.
  - Incubate for 2-4 hours at 4°C on a rotator.
- Washing and Elution:
  - Wash the beads five times with 1 ml of ice-cold Wash Buffer.
  - Elute the bound proteins by incubating the beads with 50 µl of Elution Buffer for 10 minutes at room temperature.
  - Collect the eluate by centrifugation.
- Analysis:
  - Add SDS-PAGE sample buffer to the eluates and analyze by SDS-PAGE and western blotting using an anti-dynamin antibody.

## Liposome Co-sedimentation and Tubulation Assay

This assay is used to assess the ability of **amphiphysin**'s BAR domain to bind to and tubulate lipid membranes.

Materials:

- Purified **amphiphysin** BAR domain protein
- Lipids (e.g., Folch fraction I from bovine brain or a defined lipid mixture such as 80% PC, 20% PS)
- Liposome Buffer: 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT
- Sucrose
- Uranyl acetate (for electron microscopy)

Procedure:

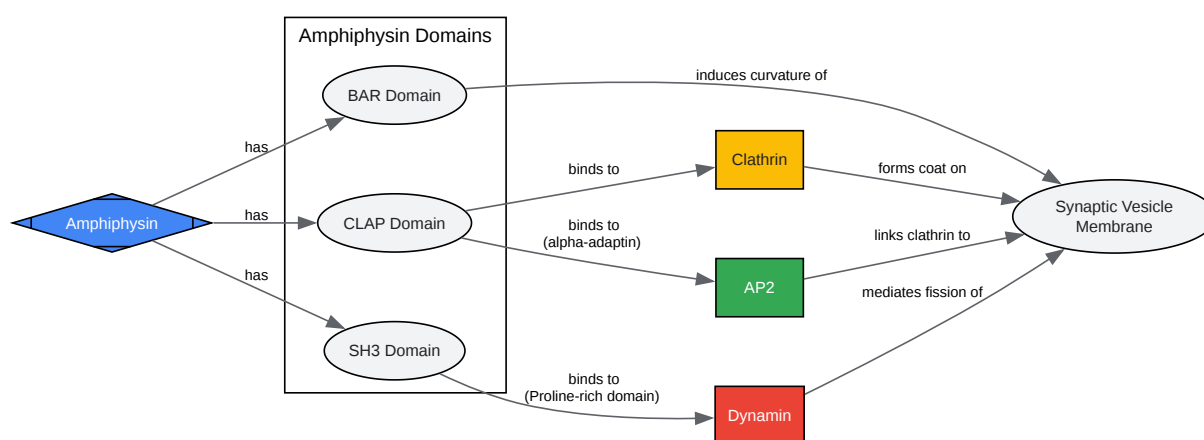
- Liposome Preparation:
  - Dry the lipids under a stream of nitrogen gas and then under vacuum for at least 1 hour to form a thin film.
  - Hydrate the lipid film in Liposome Buffer to a final concentration of 1 mg/ml.
  - Generate liposomes by sonication or extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).
- Co-sedimentation Assay (Binding):
  - Incubate 5  $\mu$ M of the **amphiphysin** BAR domain with 0.5 mg/ml liposomes in a total volume of 100  $\mu$ l for 30 minutes at room temperature.
  - Centrifuge at 100,000 x g for 30 minutes at 20°C.
  - Carefully separate the supernatant and the pellet.



- Analyze both fractions by SDS-PAGE and Coomassie blue staining to determine the amount of protein bound to the liposomes (in the pellet).
- Tubulation Assay (Electron Microscopy):
  - Incubate 5  $\mu$ M of the **amphiphysin** BAR domain with 0.1 mg/ml liposomes for 30 minutes at room temperature.
  - Apply a small volume of the mixture to a carbon-coated electron microscopy grid.
  - Negatively stain the sample with 2% uranyl acetate.
  - Visualize the liposomes by transmission electron microscopy for the presence of tubules.

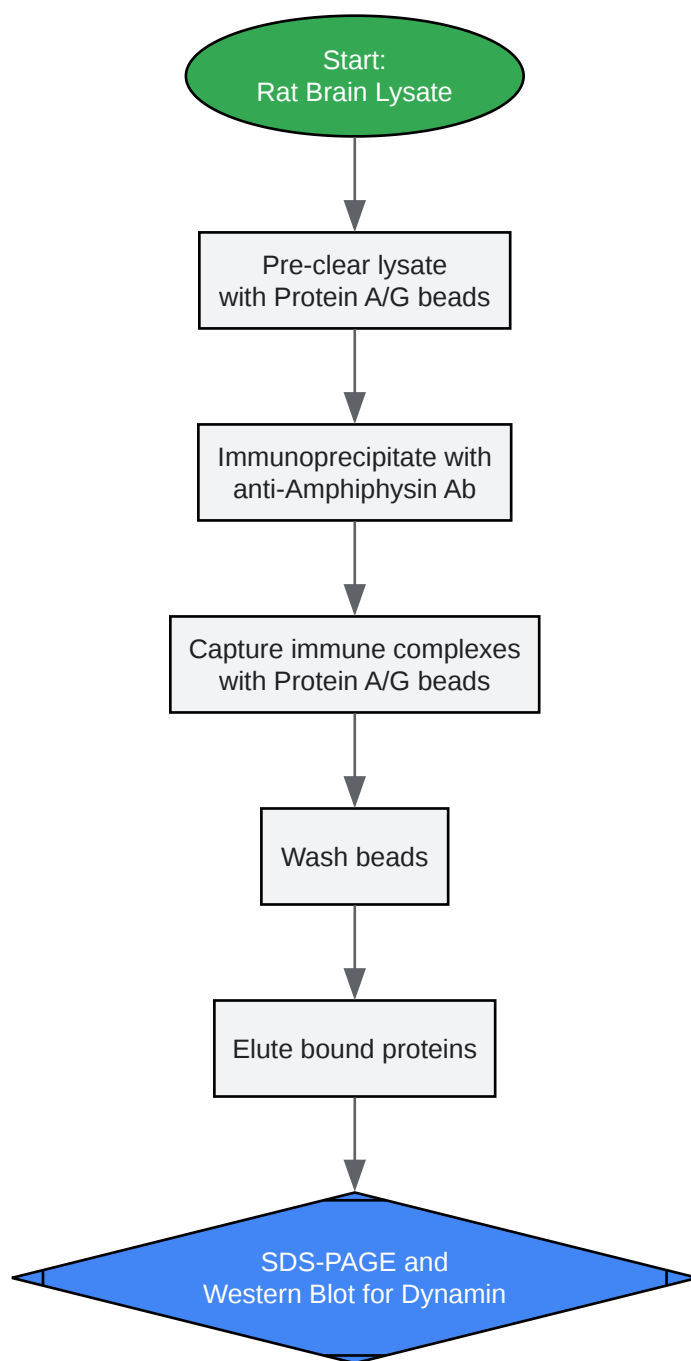
## Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.



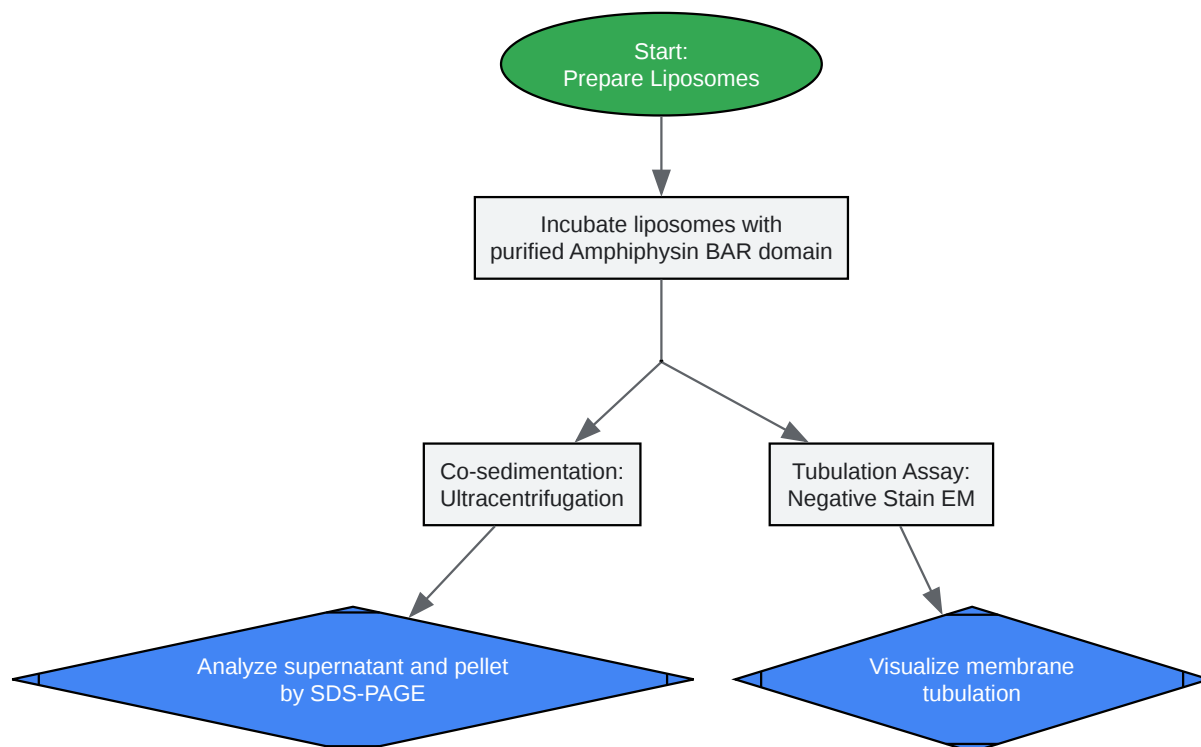
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Caption: Molecular interactions of **amphiphysin** in synaptic vesicle endocytosis.



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Caption: Workflow for co-immunoprecipitation of **amphiphysin** and dynamin.



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Caption: Workflow for liposome co-sedimentation and tubulation assays.

## Conclusion

The discovery and characterization of **amphiphysin** have been pivotal to our understanding of the molecular mechanisms underpinning synaptic vesicle endocytosis. Its role as a scaffold protein, linking the clathrin coat and the fissioning machinery to the synaptic membrane, is now well-established. The experimental approaches detailed in this guide have been fundamental in elucidating these functions. For researchers in neurobiology and drug development, a thorough understanding of **amphiphysin**'s function and its network of interactions provides a valuable framework for investigating the pathophysiology of neurological disorders and for identifying novel therapeutic targets to modulate synaptic function. Future research will likely continue to unravel the intricate regulation of **amphiphysin** and its precise role in the spatiotemporal coordination of endocytic events at the synapse.

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